molecular formula C11H14O3 B3043014 Methyl 4-methoxy-3,5-dimethylbenzoate CAS No. 70347-05-6

Methyl 4-methoxy-3,5-dimethylbenzoate

Cat. No. B3043014
CAS RN: 70347-05-6
M. Wt: 194.23 g/mol
InChI Key: KQIYLYQKYBDORJ-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3,5-dimethylbenzoate, with the chemical formula C₁₁H₁₄O₃, is an organic compound. It falls under the category of benzoate esters. The compound is characterized by its pleasant aromatic odor and is commonly used in perfumery and flavoring due to its fruity and floral notes .

Synthesis Analysis

The synthesis of Methyl 4-methoxy-3,5-dimethylbenzoate involves the esterification of 4-methoxy-3,5-dimethylbenzoic acid with methanol. This reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The esterification process leads to the formation of the desired compound .

Molecular Structure Analysis

The molecular structure of Methyl 4-methoxy-3,5-dimethylbenzoate consists of a benzoate group (C₆H₅COO-) attached to a methyl group (CH₃) at position 4 and a methoxy group (OCH₃) at position 3 and 5 on the benzene ring. The compound’s three-dimensional arrangement plays a crucial role in its chemical properties and reactivity .
  • Safety and Hazards

    • MSDS : Detailed safety information can be found in the [Material Safety Data Sheet (MSDS)] .
  • Scientific Research Applications

    Organic Synthesis and Medicinal Chemistry

    Methyl 4-methoxy-3,5-dimethylbenzoate serves as a valuable building block in organic synthesis. Researchers use it to create more complex molecules due to its versatile reactivity. In medicinal chemistry, this compound has been employed in the preparation of four-carbon isosteres related to highly active 4-pyridinemethanols. These derivatives have been evaluated for their antimalarial activity .

    Total Synthesis of Natural Products

    The compound plays a role in the total synthesis of natural products. For instance, it has been utilized in the synthesis of (±)-indoxamycin B, a bioactive natural product. Researchers explore its reactivity and selectivity to construct complex molecular frameworks .

    Flavor and Fragrance Industry

    Methyl 4-methoxy-3,5-dimethylbenzoate contributes to the flavor and fragrance industry. Its pleasant, fruity odor makes it a suitable candidate for perfumes, cosmetics, and food flavorings. Chemists study its olfactory properties and incorporate it into various formulations .

    Pesticide Research

    Researchers investigate the potential of this compound as an insecticide or fungicide. Its chemical structure may exhibit bioactivity against pests or plant pathogens. Studies explore its efficacy, safety, and environmental impact in crop protection .

    Materials Science and Polymer Chemistry

    Methyl 4-methoxy-3,5-dimethylbenzoate can be incorporated into polymers and materials. Its functional groups allow for modification of polymer properties, such as solubility, thermal stability, and mechanical strength. Scientists explore its use in coatings, adhesives, and other materials .

    Analytical Chemistry

    In analytical chemistry, this compound serves as a reference standard for chromatography and mass spectrometry. Researchers use it to calibrate instruments, validate methods, and identify unknown compounds. Its well-defined properties aid in accurate measurements and quality control .

    properties

    IUPAC Name

    methyl 4-methoxy-3,5-dimethylbenzoate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H14O3/c1-7-5-9(11(12)14-4)6-8(2)10(7)13-3/h5-6H,1-4H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KQIYLYQKYBDORJ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=CC(=C1OC)C)C(=O)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H14O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID701221775
    Record name Benzoic acid, 4-methoxy-3,5-dimethyl-, methyl ester
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID701221775
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    194.23 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Methyl 4-methoxy-3,5-dimethylbenzoate

    CAS RN

    70347-05-6
    Record name Benzoic acid, 4-methoxy-3,5-dimethyl-, methyl ester
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=70347-05-6
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Benzoic acid, 4-methoxy-3,5-dimethyl-, methyl ester
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID701221775
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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